6-((4-chlorobenzyl)sulfonyl)-N-(3-(furan-2-yl)propyl)pyridazin-3-amine
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Overview
Description
6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(FURAN-2-YL)PROPYL]PYRIDAZIN-3-AMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring, a furan ring, and a chlorophenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(FURAN-2-YL)PROPYL]PYRIDAZIN-3-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: This can be achieved through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl group is introduced to the pyridazine ring.
Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(FURAN-2-YL)PROPYL]PYRIDAZIN-3-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(FURAN-2-YL)PROPYL]PYRIDAZIN-3-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(FURAN-2-YL)PROPYL]PYRIDAZIN-3-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as:
Inhibition of Enzymes: By binding to the active site of an enzyme, the compound can inhibit its activity.
Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, modulating their activity.
Signal Transduction Pathways: The compound may interfere with signal transduction pathways, affecting cellular processes.
Comparison with Similar Compounds
6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(FURAN-2-YL)PROPYL]PYRIDAZIN-3-AMINE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other pyridazine derivatives, furan-containing compounds, and sulfonyl-containing compounds.
Uniqueness: The combination of the pyridazine ring, furan ring, and chlorophenyl group in a single molecule makes it unique
Properties
Molecular Formula |
C18H18ClN3O3S |
---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methylsulfonyl]-N-[3-(furan-2-yl)propyl]pyridazin-3-amine |
InChI |
InChI=1S/C18H18ClN3O3S/c19-15-7-5-14(6-8-15)13-26(23,24)18-10-9-17(21-22-18)20-11-1-3-16-4-2-12-25-16/h2,4-10,12H,1,3,11,13H2,(H,20,21) |
InChI Key |
VKPMAIDYOOHPGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CCCNC2=NN=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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